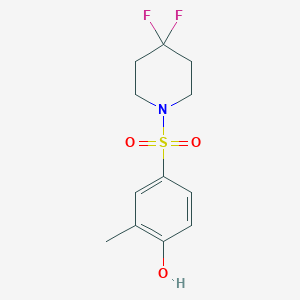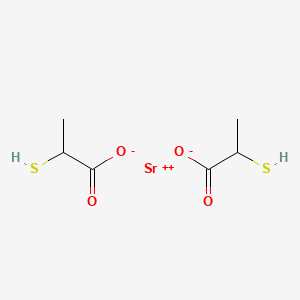
Strontium bis(2-mercaptopropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bis(2-mercaptopropionate) is a chemical compound with the molecular formula C6H10O4S2SrThis compound belongs to the category of anionic surfactants, specifically carboxylates, and is characterized by its excellent antioxidant, dispersing, and hair removal properties .
Vorbereitungsmethoden
The synthesis of strontium bis(2-mercaptopropionate) typically involves the reaction of strontium hydroxide with 2-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sr(OH)2+2HSCH2CH2COOH→Sr(SCH2CH2COO)2+2H2O
In industrial settings, the production of strontium bis(2-mercaptopropionate) may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of protective atmospheres and specific solvents to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Strontium bis(2-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are more stable. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The mercapto group can participate in substitution reactions, where it is replaced by other functional groups. This is often facilitated by nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while reduction restores the thiol groups .
Wissenschaftliche Forschungsanwendungen
Strontium bis(2-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strontium-containing compounds and as a stabilizer in certain chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in protecting cells from oxidative stress.
Medicine: Strontium bis(2-mercaptopropionate) is explored for its potential in bone regeneration and as a component in dental materials due to its similarity to calcium.
Industry: It is used in the formulation of surfactants, which are essential in detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of strontium bis(2-mercaptopropionate) involves its interaction with biological molecules. The compound can mimic calcium due to its similar ionic radius, allowing it to integrate into biological systems. It promotes osteoblast function and inhibits osteoclast activity, which is beneficial for bone health. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Strontium bis(2-mercaptopropionate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and reduces bone resorption.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
What sets strontium bis(2-mercaptopropionate) apart is its dual functionality as both an antioxidant and a bone health promoter, making it unique among strontium compounds .
Eigenschaften
CAS-Nummer |
35440-77-8 |
|---|---|
Molekularformel |
C6H10O4S2Sr |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
strontium;2-sulfanylpropanoate |
InChI |
InChI=1S/2C3H6O2S.Sr/c2*1-2(6)3(4)5;/h2*2,6H,1H3,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
UGGWBGCKROXODH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2] |
Verwandte CAS-Nummern |
79-42-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
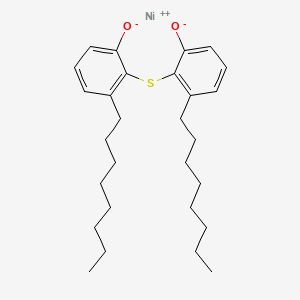
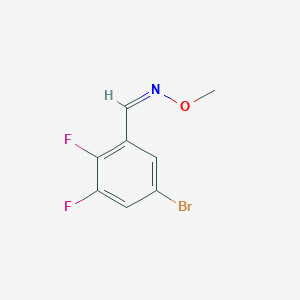
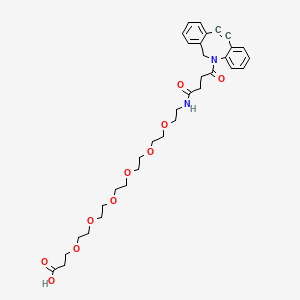
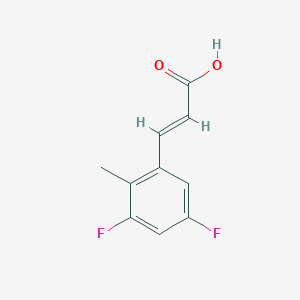
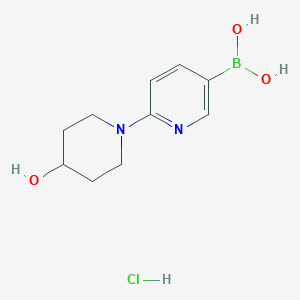
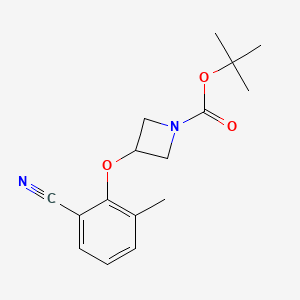
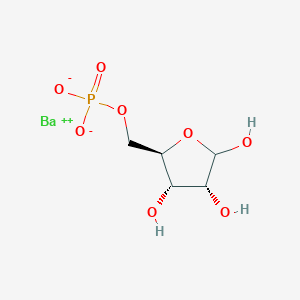
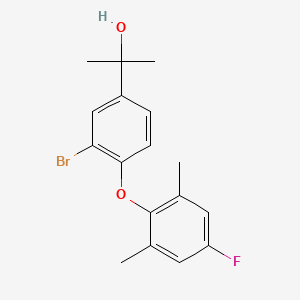

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
